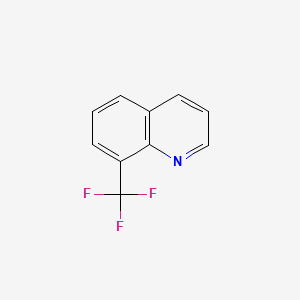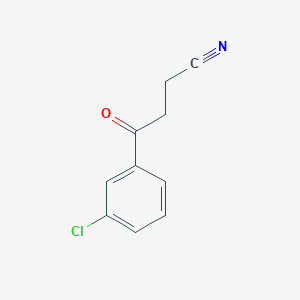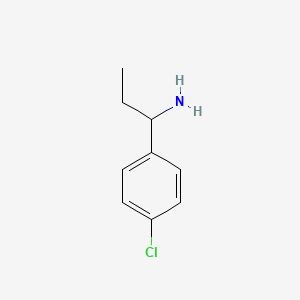
8-(Trifluoromethyl)quinoline
Übersicht
Beschreibung
8-(Trifluoromethyl)quinoline is a heterocyclic building block . It is used in laboratory chemicals . Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions and were tested for their antimicrobial actions .
Synthesis Analysis
Bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence . A series of novel trifluoromethylquinoline derivatives were designed, synthesized, and evaluated for antitumor activities .
Molecular Structure Analysis
The molecular formula of 8-(Trifluoromethyl)quinoline is C10H6F3N . The molecular weight is 197.16 g/mol . The exact mass and monoisotopic mass are 197.04523368 g/mol .
Chemical Reactions Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Condensation reaction of quinoline derivatives has been reported .
Physical And Chemical Properties Analysis
The molecular weight of 8-(Trifluoromethyl)quinoline is 197.16 g/mol . The XLogP3 is 2.5 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 0 . The topological polar surface area is 12.9 Ų . The complexity is 202 .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
8-(Trifluoromethyl)quinoline derivatives have been explored for their potential in drug discovery, particularly as pharmacophores in the optimization of antimalarial drugs. The trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals .
Antimicrobial Agents
Derivatives of 8-(Trifluoromethyl)quinoline have shown promise as antimicrobial agents, with studies indicating their effectiveness against various microbial infections .
Corrosion Inhibition
In the field of materials science, these compounds have been studied for their corrosion inhibition properties, particularly in protecting metals like mild steel from corrosion .
Cancer Research
The unique chemical structure of quinoline derivatives, including those with a trifluoromethyl group, has been utilized in cancer research. Their ability to bind with DNA and impede DNA synthesis makes them valuable in studying potential cancer therapies .
Organic Synthesis and Catalysis
The trifluoromethyl group is known for its ability to influence the reactivity and stability of molecules, making 8-(Trifluoromethyl)quinoline a useful compound in organic synthesis and catalysis applications .
Analytical Chemistry
These compounds can also be used in analytical chemistry applications, such as in the development of assays for measuring biomarkers like malondialdehyde (MDA) through techniques like the thiobarbituric acid reactive substances (TBARS) assay .
Wirkmechanismus
Target of Action
It is known that quinoline-based compounds, such as mefloquine, target the 80s ribosome of the plasmodium falciparum
Mode of Action
Some studies suggest that quinoline-based compounds like mefloquine inhibit protein synthesis in Plasmodium falciparum by targeting the 80S ribosome, causing subsequent schizonticidal effects . It is possible that 8-(Trifluoromethyl)quinoline operates in a similar manner, but more research is needed to confirm this.
Biochemical Pathways
Given its potential similarity to other quinoline-based compounds, it may affect the protein synthesis pathway in certain organisms, leading to downstream effects such as inhibited growth or death .
Result of Action
If it operates similarly to other quinoline-based compounds, it may inhibit protein synthesis, leading to inhibited growth or death of certain organisms .
Action Environment
The action, efficacy, and stability of 8-(Trifluoromethyl)quinoline may be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s stability and activity. Additionally, the presence of other compounds or substances could potentially interact with 8-(Trifluoromethyl)quinoline, affecting its action .
Safety and Hazards
8-(Trifluoromethyl)quinoline causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUSUNIYLSPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505603 | |
| Record name | 8-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinoline | |
CAS RN |
317-57-7 | |
| Record name | 8-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 8-(trifluoromethyl)quinoline and its derivatives?
A1: 8-(Trifluoromethyl)quinoline and its derivatives are characterized by the presence of a trifluoromethyl group (-CF3) at the 8th position of the quinoline ring. Specific examples of structural characterization include:
- 4-Chloro-8-(trifluoromethyl)quinoline: This compound has the molecular formula C10H5ClF3N. [, ] Crystallographic analysis reveals two almost identical molecules in the asymmetric unit, with geometric parameters within expected ranges. [, ] The crystal packing is stabilized by C-H···N weak hydrogen bonds and π-π stacking interactions. [, ]
- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ): This derivative has been investigated using FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations. [] These methods provided insights into the vibrational, structural, and electronic properties of AMTQ. []
Q2: How do structural modifications of 8-(trifluoromethyl)quinoline impact its biological activity?
A2: Research on PSI-697 (a C-2 benzyl substituted quinoline salicylic acid-based P-selectin inhibitor) showed limited oral bioavailability. [] Modifications at the alpha position of the C-2 benzyl side chain and the carboxylic A-ring of the quinoline led to the discovery of PSI-421. [] This structurally modified compound exhibited improved aqueous solubility and pharmacokinetic properties compared to PSI-697. []
Q3: Are there any computational studies on 8-(trifluoromethyl)quinoline derivatives?
A3: Yes, DFT calculations using the B3LYP functional with cc-pVDZ, cc-pVTZ, and cc-pVQZ basis sets were employed to investigate the spectroscopic, structural, and electronic properties of AMTQ. [] These calculations were used to interpret FT-IR and FT-Raman spectra, providing a comprehensive understanding of the molecule's vibrational and structural characteristics. []
Q4: What are the potential applications of 8-(trifluoromethyl)quinoline derivatives in materials science?
A4: While the provided abstracts focus on biological applications, the structural features of 8-(trifluoromethyl)quinoline derivatives, particularly their potential for π-π stacking [, ], suggest possible uses in materials science. Further research is needed to explore these applications.
Q5: What analytical techniques are used to characterize 8-(trifluoromethyl)quinoline and its derivatives?
A5: Several analytical techniques have been employed to characterize these compounds:
- Spectroscopy: FT-IR, FT-Raman, and NMR spectroscopy have been used to elucidate the structural and electronic properties of 8-(trifluoromethyl)quinoline derivatives. []
- Crystallography: X-ray crystallography has provided detailed insights into the molecular structure and crystal packing of these compounds, revealing important intermolecular interactions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















